2-叠氮基-1,4-二氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

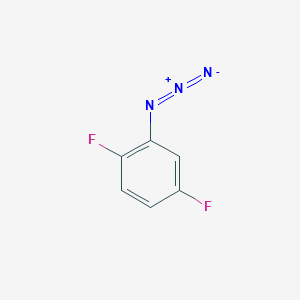

2-Azido-1,4-difluorobenzene, also known as ADIBF, is a complex organic compound with unique physical and chemical properties. It is used in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2-Azido-1,4-difluorobenzene involves several steps. One method involves the diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction . Another method involves the cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

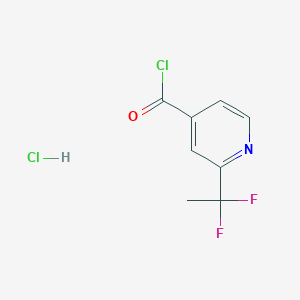

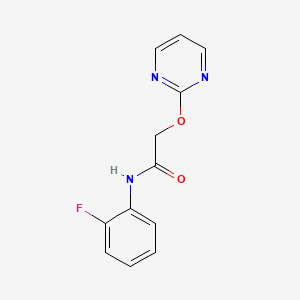

The molecular structure of 2-Azido-1,4-difluorobenzene is characterized by the presence of azide and difluorobenzene groups. The azide group is versatile and can be used for site-specific labeling and functionalization of RNA to probe its biology . The difluorobenzene group contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis

2-Azido-1,4-difluorobenzene participates in various chemical reactions. For instance, it is used in the synthesis of RNA with internal 2′-azido modifications . It is also involved in the diazo-transfer reaction using ADMP .Physical And Chemical Properties Analysis

2-Azido-1,4-difluorobenzene is a complex organic compound with unique physical and chemical properties. It is safe and stable crystalline . More detailed physical and chemical properties could not be found in the available resources.科学研究应用

Fluorine NMR Spectroscopy in Low Magnetic Fields

Researchers have explored the application of low-field nuclear magnetic resonance (NMR) spectroscopy using permanent magnets. 2-Azido-1,4-difluorobenzene, due to its unique fluorine environment, provides valuable insights into chemical structures and spin systems at low magnetic field strengths. This technique complements traditional high-field NMR studies .

Organic Solar Cells (OSCs)

The low boiling point (88.8 °C) of 2-azido-1,4-difluorobenzene makes it an ideal additive for optimizing the morphology of active layers in OSCs. By enhancing intermolecular π–π stacking, it improves charge transport and overall device performance .

作用机制

Target of Action

The primary target of 2-Azido-1,4-difluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of 2-Azido-1,4-difluorobenzene with its target involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of 2-Azido-1,4-difluorobenzene affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The molecular effect of 2-Azido-1,4-difluorobenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to changes in the chemical composition of the cell, potentially affecting various cellular processes.

属性

IUPAC Name |

2-azido-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCFNZDTNYIEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,4-difluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)